
1-(Ethylsulfanyl)-1-fluoroethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethylsulfanyl-1-fluoro-ethane is an organic compound characterized by the presence of both a fluorine atom and an ethylsulfanyl group attached to an ethane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethylsulfanyl-1-fluoro-ethane can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1-chloro-1-ethylsulfanyl-ethane with a fluoride source. The reaction typically occurs under mild conditions, using solvents such as acetonitrile or dimethyl sulfoxide (DMSO) and a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF).
Industrial Production Methods: Industrial production of 1-ethylsulfanyl-1-fluoro-ethane may involve large-scale nucleophilic substitution reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethylsulfanyl-1-fluoro-ethane undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form ethylsulfanyl-ethane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA, acetic acid as solvent.
Reduction: LiAlH4, tetrahydrofuran (THF) as solvent.
Substitution: Nucleophiles like amines or thiols, solvents like acetonitrile or DMSO.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Ethylsulfanyl-ethane.
Substitution: Corresponding substituted products, such as amine or thiol derivatives.
Aplicaciones Científicas De Investigación
1-Ethylsulfanyl-1-fluoro-ethane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological systems.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism by which 1-ethylsulfanyl-1-fluoro-ethane exerts its effects involves interactions with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity, while the sulfur atom can participate in redox reactions. These interactions can affect biological pathways and chemical processes, making the compound valuable in research and industrial applications.
Comparación Con Compuestos Similares
1-Ethylsulfanyl-ethane: Lacks the fluorine atom, resulting in different reactivity and applications.
1-Fluoro-ethane: Lacks the ethylsulfanyl group, leading to distinct chemical properties.
1-Methylsulfanyl-1-fluoro-ethane: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and applications.
Uniqueness: 1-Ethylsulfanyl-1-fluoro-ethane’s combination of a fluorine atom and an ethylsulfanyl group imparts unique chemical properties, making it a versatile compound in various fields
Propiedades
Número CAS |
65038-45-1 |
|---|---|
Fórmula molecular |
C4H9FS |
Peso molecular |
108.18 g/mol |
Nombre IUPAC |
1-ethylsulfanyl-1-fluoroethane |
InChI |
InChI=1S/C4H9FS/c1-3-6-4(2)5/h4H,3H2,1-2H3 |
Clave InChI |
PBPSYJMQHUWTCC-UHFFFAOYSA-N |
SMILES canónico |
CCSC(C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


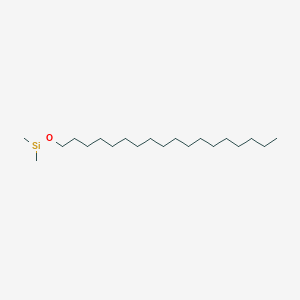
![Diethyl 7-oxo-7H-furo[3,2-g][1]benzopyran-4-yl phosphate](/img/structure/B14495575.png)

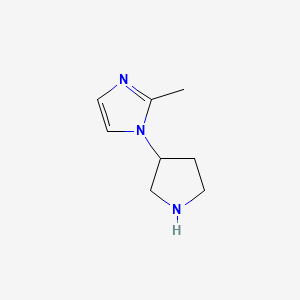

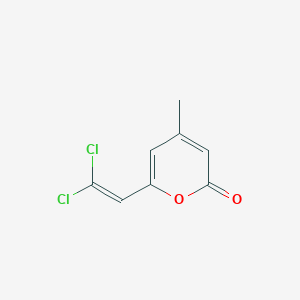
![[(2-Methylbutan-2-yl)sulfanyl]acetaldehyde](/img/structure/B14495595.png)

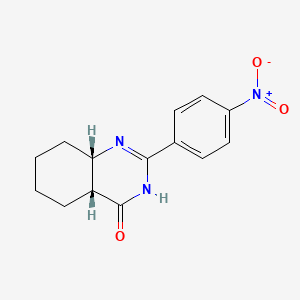
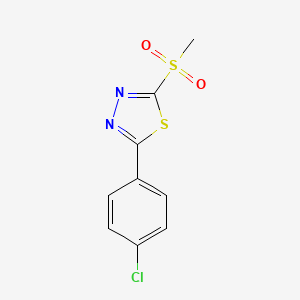


![1-[(2-Ethyl-5-nitrophenyl)methyl]pyrrolidine](/img/structure/B14495643.png)

